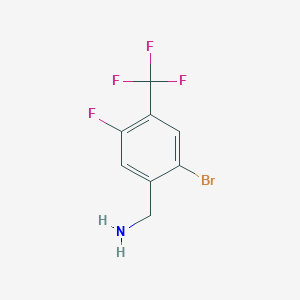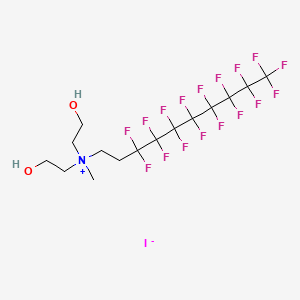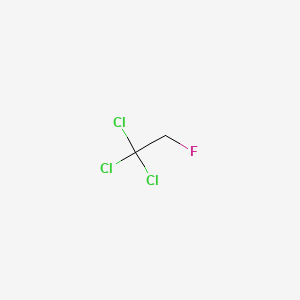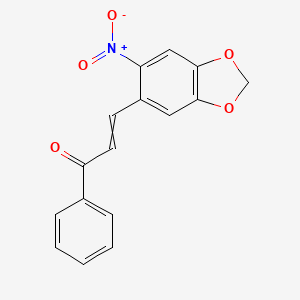
2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine is an organic compound with the molecular formula C8H6BrF4N. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzylamine core. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine typically involves multi-step reactions. One common method starts with the bromination of benzotrifluoride, followed by fluorination and amination steps. For instance, 2-bromobenzotrifluoride can be reacted with potassium fluoride and potassium tetrafluorocobaltate in dimethyl sulfoxide under reflux conditions to introduce the fluorine atom . The resulting intermediate can then be subjected to further reactions to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification processes such as crystallization and distillation are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include potassium fluoride, dimethyl sulfoxide, and potassium tetrafluorocobaltate. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine involves its interaction with molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific targets. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)benzenamine
- 5-Bromo-2-fluorobenzotrifluoride
- 4-Fluorobenzylamine
Uniqueness
2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine is unique due to the specific arrangement of bromine, fluorine, and trifluoromethyl groups on the benzylamine core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H6BrF4N |
|---|---|
Molekulargewicht |
272.04 g/mol |
IUPAC-Name |
[2-bromo-5-fluoro-4-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C8H6BrF4N/c9-6-2-5(8(11,12)13)7(10)1-4(6)3-14/h1-2H,3,14H2 |
InChI-Schlüssel |
ICIYHHCOXVOUTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)C(F)(F)F)Br)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene](/img/structure/B13423391.png)











